molecular formula C15H11BrN2O2 B10955242 2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide

Cat. No.: B10955242
M. Wt: 331.16 g/mol
InChI Key: JUXWIHQNPXXYBU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H11BrN2O2 It is characterized by the presence of a bromo group, a cyano group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromo-2-cyanophenol and phenylacetic acid.

    Formation of Intermediate: The phenol group of 4-bromo-2-cyanophenol is first reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with phenylacetic acid chloride to form the intermediate 2-(4-bromo-2-cyanophenoxy)acetyl chloride.

    Amidation: The intermediate is then reacted with aniline (phenylamine) under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Derivatives with different substituents replacing the bromo group.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Oxidation: Carboxylic acids from the oxidation of the phenylacetamide moiety.

Scientific Research Applications

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal chemistry, it may target specific proteins or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-cyanophenoxy)-N-phenylacetamide: Similar structure with a chloro group instead of a bromo group.

    2-(4-fluoro-2-cyanophenoxy)-N-phenylacetamide: Similar structure with a fluoro group instead of a bromo group.

    2-(4-iodo-2-cyanophenoxy)-N-phenylacetamide: Similar structure with an iodo group instead of a bromo group.

Uniqueness

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen substituents.

This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H11BrN2O2/c16-12-6-7-14(11(8-12)9-17)20-10-15(19)18-13-4-2-1-3-5-13/h1-8H,10H2,(H,18,19)

InChI Key

JUXWIHQNPXXYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

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